1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a 3,4-dimethoxyphenyl group and a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2,5-dimethylpyrrole under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the aldehyde group, converting it into a carboxylic acid.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups into the aromatic ring.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For instance, nitration may require a mixture of concentrated nitric acid and sulfuric acid, while halogenation might use halogens like bromine or chlorine in the presence of a catalyst .
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological studies, the compound can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be screened for various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a 3,4-dimethoxyphenyl group but differs in its additional substituents and overall structure.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione:
3,4-Dimethoxyphenol: This simpler compound shares the 3,4-dimethoxyphenyl group but lacks the pyrrole and aldehyde functionalities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-7-12(9-17)11(2)16(10)13-5-6-14(18-3)15(8-13)19-4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJYQMDQTVBTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)OC)OC)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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